Technical Guide: 2-Bromo-5-methoxybenzoic Acid
Technical Guide: 2-Bromo-5-methoxybenzoic Acid
CAS Number: 22921-68-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Bromo-5-methoxybenzoic acid, a key intermediate in the synthesis of complex pharmaceutical and biologically active compounds. This document details its chemical and physical properties, experimental protocols for its synthesis and application, and relevant safety and handling information.
Chemical and Physical Properties
2-Bromo-5-methoxybenzoic acid is a benzoic acid derivative that serves as a versatile building block in organic synthesis. Its structure, featuring a bromine atom and a methoxy (B1213986) group on the benzene (B151609) ring, allows for a variety of chemical modifications.
| Property | Value | Source |
| CAS Number | 22921-68-2 | [1][2] |
| Molecular Formula | C₈H₇BrO₃ | [1][2] |
| Molecular Weight | 231.04 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Melting Point | 157-160 °C | [3] |
| IUPAC Name | 2-bromo-5-methoxybenzoic acid | [1] |
| Synonyms | 6-Bromo-m-anisic acid, 5-Methoxy-2-bromobenzoic acid | [1] |
| InChI Key | ODHJOROUCITYNF-UHFFFAOYSA-N | [1] |
| SMILES | COC1=CC(=C(C=C1)Br)C(=O)O | [1] |
Spectral Data
Spectral data for 2-Bromo-5-methoxybenzoic acid is available in public databases. This includes ¹H NMR, ¹³C NMR, and IR spectra, which are crucial for structure confirmation and purity assessment.[1]
Applications in Drug Development and Research
2-Bromo-5-methoxybenzoic acid is a valuable intermediate in the synthesis of various biologically active molecules.[2] Its applications include the synthesis of:
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Urolithin derivatives: These compounds are metabolites of ellagitannins and have shown potential anti-inflammatory and anti-cancer properties.
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Isoindolinone derivatives: This class of compounds is being investigated for a range of therapeutic activities.
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Substituted aminobenzacridines: These have been explored for their potential as medicinal agents.
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Dibenzo[b,f]thiepin derivatives: These form the core of some antipsychotic drugs.
The compound is a key precursor to other synthetic intermediates, such as 2-Bromo-5-methoxybenzonitrile, which is also used in the synthesis of various organic compounds.
Experimental Protocols
Synthesis of 2-Bromo-5-methoxybenzoic Acid
A common method for the synthesis of 2-Bromo-5-methoxybenzoic acid involves the bromination of m-methoxybenzoic acid. Several protocols exist with variations in the brominating agent and reaction conditions, leading to high yields and purity.[4]
Example Protocol:
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Reaction Setup: In a 500 mL four-necked flask, combine 80g of dichloromethane (B109758), 15.2g (0.1 mol) of m-methoxybenzoic acid, 25 mL of concentrated sulfuric acid, 1.67g (0.01 mol) of potassium bromate, and 1.23g (0.01 mol) of red phosphorus.
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Bromination: Begin stirring the mixture and add 42.9g (0.15 mol) of dibromohydantoin at 25 °C. Maintain the reaction temperature between 25-30 °C for 3 hours.
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Monitoring: Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
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Quenching and Work-up: Pour the reaction mixture into 200g of ice water to quench the reaction. Recover the dichloromethane under reduced pressure.
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Purification: Filter the resulting mother liquor and recrystallize the solid from 70 mL of ethanol (B145695) to obtain 2-Bromo-5-methoxybenzoic acid. This protocol has been reported to yield a product with a purity of 99.4%.[4]
Synthesis Workflow
Caption: Synthesis workflow for 2-Bromo-5-methoxybenzoic acid.
Application in the Synthesis of Isoindolinone Derivatives
2-Bromo-5-methoxybenzoic acid is a precursor for the synthesis of various heterocyclic compounds, including isoindolinones. The general strategy involves the conversion of the carboxylic acid to an amide, followed by an intramolecular cyclization.
General Protocol for Isoindolinone Synthesis:
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Amide Formation: Convert 2-Bromo-5-methoxybenzoic acid to its corresponding acid chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride. React the resulting acid chloride with a primary amine to form the corresponding amide.
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Cyclization: Subject the amide to a transition metal-catalyzed intramolecular cyclization reaction. Palladium or copper catalysts are often used to facilitate the C-N bond formation, leading to the isoindolinone core structure.
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Purification: Purify the resulting isoindolinone derivative using chromatographic techniques such as column chromatography.
Application Workflow
Caption: Application of 2-Bromo-5-methoxybenzoic acid in isoindolinone synthesis.
Safety and Handling
2-Bromo-5-methoxybenzoic acid is considered hazardous and should be handled with appropriate safety precautions.[3]
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Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[3]
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Handling: Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin and eyes.[3]
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[3]
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
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First Aid:
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Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if irritation persists.[3]
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Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3]
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Inhalation: Move to fresh air. Get medical attention if you feel unwell.[3]
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Ingestion: Do NOT induce vomiting. Get medical attention.[3]
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Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.
